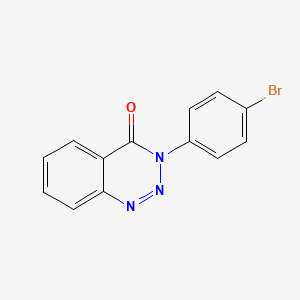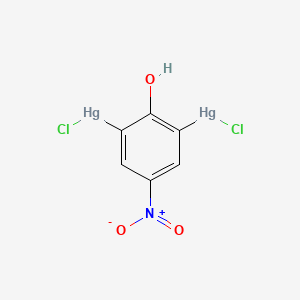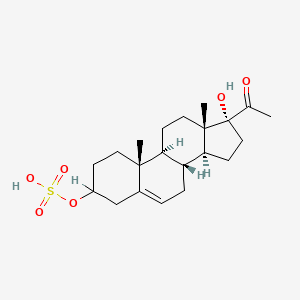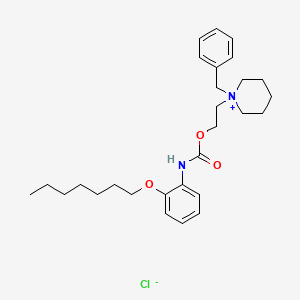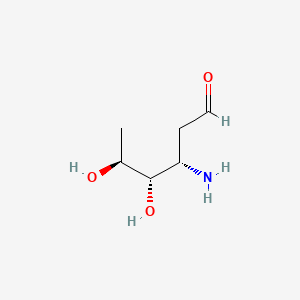
(3Z,6Z)-5-hydroxy-3,6-bis(phenylmethylidene)-1H-pyrazin-2-one
Übersicht
Beschreibung
(3Z,6Z)-5-hydroxy-3,6-bis(phenylmethylidene)-1H-pyrazin-2-one is a chemical compound with the molecular formula C18H14N2O2 It belongs to the class of 2,5-dioxopiperazines, which are cyclic dipeptides This compound is known for its unique structure, which includes two benzylidene groups attached to a piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(3Z,6Z)-5-hydroxy-3,6-bis(phenylmethylidene)-1H-pyrazin-2-one can be synthesized through the condensation of 2,5-dioxopiperazine with benzaldehyde. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the condensation process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The scalability of the reaction and the availability of starting materials make it feasible for industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
(3Z,6Z)-5-hydroxy-3,6-bis(phenylmethylidene)-1H-pyrazin-2-one undergoes various chemical reactions, including:
Condensation Reactions: It is formed through the condensation of 2,5-dioxopiperazine with benzaldehyde.
Addition Reactions: It reacts with Grignard reagents to give 1,4-addition products.
Common Reagents and Conditions
Condensation Reactions: Benzaldehyde and a base (e.g., sodium hydroxide) under reflux conditions.
Addition Reactions: Grignard reagents under controlled conditions.
Major Products Formed
Condensation Reactions: this compound.
Addition Reactions: 1,4-addition products with Grignard reagents.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an anthelmintic agent, exhibiting activity against certain parasitic worms.
Medicine: Its derivatives have been explored for their potential therapeutic properties.
Industry: It is used in the synthesis of other chemical compounds and materials.
Wirkmechanismus
The mechanism of action of (3Z,6Z)-5-hydroxy-3,6-bis(phenylmethylidene)-1H-pyrazin-2-one involves its interaction with molecular targets and pathways. For example, its anthelmintic activity is believed to be due to its ability to interfere with the metabolic processes of parasitic worms . The compound may act as a prodrug, converting into an active form that exerts its effects on the target organisms.
Vergleich Mit ähnlichen Verbindungen
(3Z,6Z)-5-hydroxy-3,6-bis(phenylmethylidene)-1H-pyrazin-2-one can be compared with other similar compounds, such as:
2,5-Dioxopiperazine: The parent compound, which lacks the benzylidene groups.
3,6-Dibenzyl-2,5-dioxopiperazine: A similar compound with benzyl groups instead of benzylidene groups.
Eigenschaften
IUPAC Name |
3,6-dibenzylidenepiperazine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c21-17-15(11-13-7-3-1-4-8-13)19-18(22)16(20-17)12-14-9-5-2-6-10-14/h1-12H,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSUEJIDSYCCLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)NC(=CC3=CC=CC=C3)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[[2-[4-[1-(1,3-Dioxo-2-indenylidene)ethyl]-1-piperazinyl]ethylamino]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B1196609.png)
![N-(2-furanylmethyl)-3-methyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[1,2-c]pyrimidin-1-amine](/img/structure/B1196611.png)
![3,4,5-trimethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B1196612.png)


![4-[2-(4-Methoxycarbonylphenyl)iminohydrazinyl]benzoic acid methyl ester](/img/structure/B1196615.png)
